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Introduction

Diaryl sulfides are a class of organosulfur compounds that form the structural core of numerous
pharmaceuticals, agrochemicals, and advanced materials. Their prevalence in molecules of
significant biological and industrial importance has driven the development of a diverse array of
synthetic methodologies for their construction. This application note provides researchers,
scientists, and drug development professionals with a detailed overview of the primary
experimental procedures for synthesizing diaryl sulfides. Beyond a mere recitation of steps, this
guide delves into the mechanistic underpinnings and the rationale behind the selection of
specific reagents and conditions, empowering the reader to not only replicate these protocols
but also to adapt and troubleshoot them for their unique synthetic challenges. We will explore
the classical Ullmann condensation, the versatile palladium-catalyzed Buchwald-Hartwig C-S
cross-coupling, robust nickel-catalyzed methods, and the increasingly popular metal-free and
photoredox-catalyzed approaches.

Copper-Catalyzed Synthesis of Diaryl Sulfides: The
Ullmann Condensation
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The Ullmann condensation, first reported over a century ago, is the archetypal copper-
mediated synthesis of diaryl ethers and their thioether analogues.[1] While early iterations of
this reaction were often plagued by harsh conditions and limited substrate scope, modern
advancements, particularly the introduction of specific ligands, have transformed it into a more
versatile and milder synthetic tool.[2]

Mechanistic Insights

The mechanism of the Ullmann C-S coupling reaction is generally believed to proceed through
a Cu(l)/Cu(ll) catalytic cycle, although the precise nature of the intermediates can be
influenced by the choice of ligands and reaction conditions.[3] The cycle is initiated by the
oxidative addition of an aryl halide to a Cu(l) species, which is often generated in situ from a
copper precatalyst. The resulting aryl-copper(lll) intermediate then undergoes reaction with a
thiolate, followed by reductive elimination to furnish the diaryl sulfide and regenerate the active
Cu(l) catalyst.[4] The role of the ligand is crucial in stabilizing the copper intermediates,
facilitating the oxidative addition and reductive elimination steps, and preventing catalyst
deactivation.[5]

Catalytic Cycle of the Ullmann Condensation for Diaryl Sulfide Synthesis

Reductive

« Elimination
Oxidative
Addition

Ligand
Aryl-Cu(lll) Complex |—Exchange
Aryl Halide (Ar-X)
Thiolate (R-S7)

Aryl-Thiolate-Cu(lll) Complea—>©

Click to download full resolution via product page

Caption: A simplified representation of the Ullmann condensation catalytic cycle.
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Detailed Experimental Protocol: Ligand-Accelerated
Ulimann C-S Coupling

This protocol describes a general procedure for the copper-catalyzed synthesis of diaryl

sulfides from aryl iodides and thiols using 1,10-phenanthroline as a ligand.

Materials:

Aryl iodide (1.0 mmol, 1.0 equiv)

Thiophenol (1.2 mmol, 1.2 equiv)

Copper(l) iodide (Cul) (0.05 mmol, 5 mol%)

1,10-Phenanthroline (0.1 mmol, 10 mol%)

Potassium carbonate (K2COs) (2.0 mmol, 2.0 equiv)

Anhydrous toluene (5 mL)

Procedure:

Reaction Setup: To a flame-dried Schlenk tube, add Cul (9.5 mg, 0.05 mmol), 1,10-
phenanthroline (18.0 mg, 0.1 mmol), and K=2COs (276 mg, 2.0 mmol).

Inert Atmosphere: Seal the tube with a rubber septum, and evacuate and backfill with argon
or nitrogen three times.

Reagent Addition: Add anhydrous toluene (5 mL), the aryl iodide (1.0 mmol), and the
thiophenol (1.2 mmol) via syringe.

Reaction Conditions: Stir the mixture at 110 °C for 12-24 hours. The progress of the reaction
can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass
spectrometry (GC-MS).

Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20
mL) and filter through a pad of Celite. Wash the filter cake with additional ethyl acetate (10
mL).
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o Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 20 mL) and
brine (20 mL).

» Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na=S0a),
filter, and concentrate under reduced pressure.

« Purification: Purify the crude product by flash column chromatography on silica gel using a
suitable eluent (e.g., a mixture of hexanes and ethyl acetate).

Palladium-Catalyzed Synthesis of Diaryl Sulfides:
The Buchwald-Hartwig Cross-Coupling

The Buchwald-Hartwig amination has been extended to the formation of C-S bonds, providing
a highly versatile and efficient method for the synthesis of diaryl sulfides.[6] This palladium-
catalyzed cross-coupling reaction offers several advantages over the Ullmann condensation,
including milder reaction conditions, broader substrate scope, and higher functional group
tolerance.

Mechanistic Insights

The catalytic cycle of the Buchwald-Hartwig C-S coupling is analogous to that of the C-N
coupling.[7] It commences with the oxidative addition of an aryl halide to a Pd(0) complex,
which is typically generated in situ from a Pd(ll) precatalyst.[8] This is followed by the
coordination of a thiolate to the resulting Pd(Il) complex and subsequent reductive elimination
to yield the diaryl sulfide and regenerate the Pd(0) catalyst. The choice of ligand is critical for
the success of the reaction, with bulky, electron-rich phosphine ligands being particularly
effective in promoting both the oxidative addition and reductive elimination steps.[7] The base
plays a crucial role in generating the active thiolate nucleophile from the corresponding thiol.[9]

Catalytic Cycle of the Buchwald-Hartwig C-S Cross-Coupling
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Caption: A generalized catalytic cycle for the Buchwald-Hartwig C-S cross-coupling reaction.

Detailed Experimental Protocol: A General Procedure for
Buchwald-Hartwig C-S Coupling

This protocol outlines a general method for the palladium-catalyzed synthesis of diaryl sulfides

from aryl bromides and thiols.

Materials:

Aryl bromide (1.0 mmol, 1.0 equiv)

Thiophenol (1.1 mmol, 1.1 equiv)

Tris(dibenzylideneacetone)dipalladium(0) (Pdz(dba)s) (0.01 mmol, 1 mol% Pd)
Xantphos (0.03 mmol, 3 mol%)

Cesium carbonate (Cs2CO0s) (1.5 mmol, 1.5 equiv)
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e Anhydrous 1,4-dioxane (5 mL)

Procedure:

Reaction Setup: In a glovebox, charge an oven-dried Schlenk tube with Pdz(dba)s (9.2 mg,
0.01 mmol), Xantphos (17.3 mg, 0.03 mmol), and Cs2COs (488 mg, 1.5 mmol).

o Reagent Addition: Add the aryl bromide (1.0 mmol) and anhydrous 1,4-dioxane (5 mL).
o Final Reagent Addition: Add the thiophenol (1.1 mmol) to the mixture.

e Reaction Conditions: Seal the Schlenk tube and heat the reaction mixture at 100 °C for 8-16
hours with vigorous stirring.

» Workup: After cooling to room temperature, dilute the reaction mixture with diethyl ether (20
mL) and filter through a short plug of silica gel, eluting with additional diethyl ether.

» Concentration and Purification: Concentrate the filtrate under reduced pressure and purify
the residue by flash column chromatography on silica gel.

© 2026 BenchChem. All rights reserved. 6/18 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1428890?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

Catal
Aryl . .
] ) yst Solve Temp Time Yield Refer
Entry Halid Thiol Base
Syste nt (°C) (h) (%) ence
e
m
4- Pdz(db
Bromo Thioph a)s/ Cs2CO  Toluen
1 110 12 95 [10]
toluen enol Xantp 3 e
e hos
1-
4-
Chloro Pd(OA
Metho
2 -4- ) c)z2/ KsPOs DMF 100 8 88 [11]
) xythio
nitrobe dppf
phenol
nzene
Cul/
2-
2- 1,10-
Napht Toluen
3 lodopy Phena K2COs 110 24 82 [1]
o halene ) e
ridine nthroli
thiol
ne
4-
Bromo  Thioph  NiClz( NaOt- Dioxan
4 ) 100 16 91 [12]
anisol enol dppe) Bu e
e

Nickel-Catalyzed Synthesis of Diaryl Sulfides

Nickel-catalyzed cross-coupling reactions have emerged as a cost-effective and powerful
alternative to palladium-based systems for the synthesis of diaryl sulfides.[12] Nickel catalysts
can often promote the coupling of more challenging substrates, such as aryl chlorides, under
milder conditions.

Mechanistic Insights

The mechanism of nickel-catalyzed C-S cross-coupling is generally believed to proceed
through a Ni(0)/Ni(ll) catalytic cycle, similar to palladium.[13] However, Ni(l)/Ni(lll) pathways
have also been proposed, particularly in reductive cross-coupling reactions.[14] The reaction is
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initiated by the oxidative addition of the aryl halide to a Ni(0) species. The resulting Ni(ll)
intermediate then undergoes reaction with a thiolate, followed by reductive elimination to afford
the diaryl sulfide and regenerate the Ni(0) catalyst.

Detailed Experimental Protocol: Nickel-Catalyzed
Thioetherification

This protocol provides a method for the nickel-catalyzed synthesis of diaryl sulfides from aryl
chlorides and thiols.

Materials:

Aryl chloride (1.0 mmol, 1.0 equiv)

Thiophenol (1.2 mmol, 1.2 equiv)

Nickel(Il) chloride ethylene glycol dimethyl ether complex (NiClz(dme)) (0.05 mmol, 5 mol%)

1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride (IPr-HCI) (0.1 mmol, 10 mol%)

Sodium tert-butoxide (NaOt-Bu) (2.5 mmol, 2.5 equiv)

Anhydrous dioxane (5 mL)
Procedure:

» Catalyst Preparation: In a glovebox, to an oven-dried Schlenk tube, add NiClz(dme) (11.0
mg, 0.05 mmol) and IPr-HCI (42.5 mg, 0.1 mmol).

» Reagent Addition: Add anhydrous dioxane (3 mL) and stir for 10 minutes. Then add NaOt-Bu
(240 mg, 2.5 mmol).

e Substrate Addition: To this mixture, add a solution of the aryl chloride (1.0 mmol) and
thiophenol (1.2 mmol) in anhydrous dioxane (2 mL).

e Reaction Conditions: Seal the tube and heat the reaction mixture at 80 °C for 12-24 hours.
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e Workup and Purification: Follow the workup and purification procedure described for the
Buchwald-Hartwig C-S coupling.

Metal-Free Synthesis of Diaryl Sulfides

In recent years, there has been a growing interest in developing metal-free methods for the
synthesis of diaryl sulfides to address concerns about the cost and toxicity of transition metals.
[9] These methods often rely on the generation of highly reactive sulfur electrophiles or
nucleophiles under specific reaction conditions.

Metal-Free C-H Thioarylation using Sulfoxides

A notable metal-free approach involves the C-H thioarylation of arenes using sulfoxides as the
sulfur source.[15] This method proceeds via the in situ activation of a sulfoxide with a strong
acid anhydride, such as trifluoromethanesulfonic anhydride, to form a highly electrophilic
species that can then react with an electron-rich arene.

Workflow for Metal-Free Diaryl Sulfide Synthesis
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Caption: A general workflow for the metal-free synthesis of diaryl sulfides from sulfoxides.

Detailed Experimental Protocol: Metal-Free Synthesis
from a Sulfoxide

This protocol describes the synthesis of a diaryl sulfide from an aryl methyl sulfoxide and an

arene.
Materials:

e Aryl methyl sulfoxide (1.0 mmol, 1.0 equiv)
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Arene (2.0 mmol, 2.0 equiv)

Trifluoromethanesulfonic anhydride (Tf20) (1.2 mmol, 1.2 equiv)

1,8-Diazabicyclo[5.4.0]Jundec-7-ene (DBU) (1.5 mmol, 1.5 equiv)

Anhydrous dichloromethane (DCM) (5 mL)

Procedure:

Reaction Setup: To a flame-dried round-bottom flask under an argon atmosphere, add the
aryl methyl sulfoxide (1.0 mmol) and the arene (2.0 mmol) in anhydrous DCM (5 mL).

¢ Activation: Cool the solution to 0 °C and add trifluoromethanesulfonic anhydride (1.2 mmol)
dropwise.

o Reaction: Stir the reaction mixture at room temperature for 1-3 hours.

o Base Addition: Add DBU (1.5 mmol) and continue stirring for an additional 1-2 hours.

o Workup: Quench the reaction with saturated agueous ammonium chloride solution (10 mL)
and extract with DCM (3 x 15 mL).

e Drying and Concentration: Combine the organic layers, dry over anhydrous MgSOa, filter,
and concentrate under reduced pressure.

Purification: Purify the crude product by flash column chromatography on silica gel.

Photoredox-Catalyzed Synthesis of Diaryl Sulfides

Visible-light photoredox catalysis has emerged as a powerful tool for the formation of C-S
bonds under mild and environmentally benign conditions.[8] These reactions typically involve
the generation of a sulfur-centered radical via a single-electron transfer (SET) process, which
then engages in a cross-coupling reaction.

Mechanistic Insights
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In a typical photoredox-catalyzed C-S coupling, a photocatalyst, upon excitation by visible light,
can either oxidize or reduce a sulfur-containing precursor to generate a thiyl radical.[5] This
radical can then add to an aryl coupling partner, often an aryldiazonium salt or an aryl halide, to
form the diaryl sulfide product through a radical-polar crossover or a radical-radical coupling
mechanism.

Conclusion

The synthesis of diaryl sulfides has been significantly advanced through the development of a
variety of robust and versatile methodologies. While the classical Ullmann condensation
remains a viable option, modern palladium- and nickel-catalyzed cross-coupling reactions offer
milder conditions and broader substrate applicability. The emergence of metal-free and
photoredox-catalyzed approaches provides more sustainable and often complementary
strategies for the construction of these important structural motifs. The choice of a specific
protocol will depend on factors such as the nature of the substrates, functional group tolerance,
cost considerations, and the desired scale of the reaction. By understanding the underlying
mechanisms and the rationale behind the experimental parameters, researchers can effectively
select and optimize the most suitable method for their synthetic targets.
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